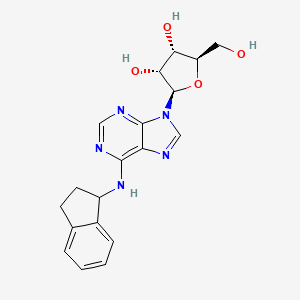

N-(2,3-Dihydro-1H-inden-1-yl)adenosine

Description

Contextualization within Purine (B94841) Nucleoside Analogues and Adenosine (B11128) Receptor Pharmacology

N-(2,3-Dihydro-1H-inden-1-yl)adenosine is classified as a purine nucleoside analogue. medchemexpress.commedchemexpress.com This class of molecules is structurally similar to endogenous purine nucleosides like adenosine, which are vital components of nucleic acids and cellular energy transfer. nih.gov Due to this structural mimicry, these analogues can interact with the biological machinery that recognizes natural nucleosides, particularly adenosine receptors.

Adenosine receptors are a family of G protein-coupled receptors found throughout the body, which are activated by the endogenous ligand adenosine. wikipedia.org There are four known subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. wikipedia.org These receptors are integral to regulating a wide array of physiological processes, including cardiovascular function, immune responses, and neuronal activity. nih.govnih.gov The interaction of this compound with these receptors, specifically its activity as an agonist for the A₂ₐ subtype, is the foundation of its use in pharmacological studies. medchemexpress.commedchemexpress.com An agonist is a substance that binds to and activates a receptor to elicit a biological response.

Historical Overview of the Compound's Development and Initial Identification as an Adenosine Agonist

The development of this compound arose from extensive research efforts in medicinal chemistry focused on creating novel adenosine receptor agonists. nih.govfrontiersin.org A primary goal was to synthesize compounds with improved properties over the natural ligand, adenosine, which has a very short biological half-life. nih.gov Researchers systematically modified the adenosine scaffold to enhance stability and receptor subtype selectivity.

The creation of N⁶-substituted adenosine analogues, such as PD 117519, was a key approach in this field. nih.govsigmaaldrich.com Through the synthesis and subsequent screening of these novel molecules, this compound was identified as a potent compound. Its characterization as an adenosine agonist was established through functional assays demonstrating its ability to activate adenosine receptors and produce downstream physiological effects characteristic of receptor activation. medchemexpress.commedchemexpress.comimmunomart.com

Significance of this compound (PD 117519 / CI-947) as a Research Probe

The principal significance of this compound in academic research is its function as a selective research probe. nih.govnih.gov Molecular probes are indispensable tools in pharmacology, enabling scientists to investigate the function of specific biological targets, such as a particular receptor subtype. sigmaaldrich.comnih.gov

By acting as a selective agonist for the A₂ₐ adenosine receptor, PD 117519 allows researchers to isolate and study the specific physiological roles of this receptor. medchemexpress.commedchemexpress.com Its application in experimental models helps to elucidate the complex signaling pathways and functional outcomes associated with A₂ₐ receptor activation. mdpi.com This has contributed to a deeper understanding of the A₂ₐ receptor's involvement in various biological processes, thereby helping to validate it as a point of interest for further scientific investigation. nih.govnih.gov

Data Tables

Table 1: Compound Names and Synonyms This table lists the chemical compounds referenced in the article.

| Compound Name | Synonyms |

| This compound | PD 117519, CI-947 |

| Adenosine | |

| Guanosine (B1672433) |

Structure

3D Structure

Properties

Molecular Formula |

C19H21N5O4 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12?,13-,15-,16-,19-/m1/s1 |

InChI Key |

FSKMJUWPFLDDRS-XTMLTMLVSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2,3 Dihydro 1h Inden 1 Yl Adenosine

Synthesis of Key Precursors and Intermediates

The primary precursors for the total synthesis of N-(2,3-Dihydro-1H-inden-1-yl)adenosine are the chiral dihydroindenyl amine moiety and a reactive adenosine (B11128) synthon.

Routes to (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

The synthesis of the enantiomerically pure (R)-2,3-dihydro-1H-inden-1-amine is a critical step that dictates the stereochemistry of the final product. Two main approaches are utilized: asymmetric synthesis and the resolution of a racemic mixture.

Resolution of Racemic 1-Aminoindan (B1206342): A common and industrially viable approach is the preparation of racemic 1-aminoindan followed by chiral resolution. The racemic amine can be synthesized by the reduction of 1-indanone (B140024) oxime. google.com The resolution is then achieved by forming diastereomeric salts with a chiral acid. Optically pure chiral dicarboxylic acids such as L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid have been successfully employed for the fractional crystallization of the desired diastereomeric salt. google.com For instance, the use of di-p-toluoyl-L-tartaric acid has been shown to be effective in the resolution of a similar compound, 4-cyano-1-aminoindane. rsc.org The desired enantiomer can then be liberated from the salt by treatment with a base. The hydrochloride salt is subsequently formed for stability and ease of handling. smolecule.com

| Method | Key Reagents/Catalysts | Stereochemical Control | Advantages |

| Asymmetric Synthesis | (R)-phenylglycine amide, Metal catalyst | Chiral auxiliary | High enantiomeric excess from the start |

| Asymmetric Synthesis | BINOL-derived chiral N-triflyl phosphoramide | Chiral catalyst | Catalytic, high enantioselectivity |

| Chiral Resolution | L(+)-aspartic acid, L(-)-malic acid, (2R,3R)-tartaric acid | Chiral resolving agent | Applicable for large-scale synthesis |

Derivatization of the Dihydroindenyl Moiety

In the context of its coupling to the adenosine precursor, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride is typically converted to the free amine by treatment with a base, such as triethylamine (B128534), in situ just before the reaction. scispace.com Based on the prevalent methods for the synthesis of N6-substituted adenosines, direct derivatization of the amine itself is generally not required. The nucleophilicity of the primary amine is sufficient to displace a leaving group at the C6 position of the purine (B94841) ring.

Total Synthesis of this compound

The most common and efficient method for the total synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halopurine riboside and (R)-2,3-dihydro-1H-inden-1-amine.

The preferred starting material for the adenosine moiety is 6-chloropurine (B14466) riboside. nih.govnih.gov The reaction is typically carried out by heating 6-chloropurine riboside with an excess of (R)-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as ethanol, in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrogen chloride formed during the reaction. researchgate.net The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by crystallization or column chromatography. nih.gov

An alternative approach involves the initial 1-N-alkylation of a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine, followed by a Dimroth rearrangement in aqueous ammonia (B1221849) to yield the desired N6-substituted product. nih.govresearchgate.net However, the direct SNAr reaction with 6-chloropurine riboside is generally more straightforward for this specific target molecule.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 6-Chloropurine riboside, (R)-2,3-Dihydro-1H-inden-1-amine | Ethanol, Triethylamine, Heat | This compound |

| 2 | Purification | Crystallization or Column Chromatography | Pure this compound |

Strategies for the Synthesis of this compound Analogues and Derivatives

The synthetic strategies for preparing analogues and derivatives of this compound can be broadly categorized by modifications to the purine ring, the ribose moiety, or the dihydroindenyl group.

Purine Ring Modifications: Analogues with substitutions on the purine ring can be synthesized by starting with appropriately modified 6-chloropurine ribosides. For example, 2-substituted analogues can be prepared from 2-substituted-6-chloropurine ribosides.

Ribose Moiety Modifications: Modifications to the ribose sugar are achieved by using adenosine analogues with the desired sugar modifications as starting materials. For instance, 5'-N-methylcarboxamido analogues have been synthesized and show improved affinity and selectivity for the A3 adenosine receptor. google.com

Dihydroindenyl Moiety Modifications: Derivatives with substitutions on the dihydroindenyl ring can be prepared by using the corresponding substituted 1-aminoindans in the coupling reaction with 6-chloropurine riboside. This allows for the exploration of structure-activity relationships related to the lipophilicity and electronic properties of the N6-substituent.

Stereochemical Control and Enantiomeric Purity in Synthesis

The stereochemistry of this compound is determined by the chirality of the 2,3-dihydro-1H-inden-1-amine precursor. The biological activity of N6-substituted adenosine derivatives can be highly dependent on the stereochemistry of the substituent. nih.gov Therefore, ensuring the enantiomeric purity of the final product is of paramount importance.

The primary point of stereochemical control is the synthesis or resolution of the 1-aminoindan derivative, as detailed in section 2.1.1. It is crucial to start the coupling reaction with enantiomerically pure (R)-2,3-dihydro-1H-inden-1-amine. The SNAr reaction used for the coupling of the amine to the 6-chloropurine riboside is not expected to affect the stereocenter of the indenyl moiety, thus the stereochemistry is retained in the final product.

The enantiomeric purity of the final compound can be verified using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Molecular Pharmacology and Receptor Interaction Profiles of N 2,3 Dihydro 1h Inden 1 Yl Adenosine

Target Receptor Identification: Adenosine (B11128) Receptors

N-(2,3-Dihydro-1H-inden-1-yl)adenosine primarily exerts its pharmacological effects through interaction with the family of G-protein coupled adenosine receptors. These receptors are integral to numerous physiological processes and are classified into four main subtypes: A1, A2A, A2B, and A3.

Classification as an Adenosine Receptor Agonist

This compound is classified as an adenosine receptor agonist. nih.gov This classification indicates that upon binding to adenosine receptors, it initiates a cellular response similar to that of the endogenous ligand, adenosine. Specifically, it has been identified as an A2A adenosine agonist. nih.gov Agonism at adenosine receptors can lead to a variety of physiological effects, depending on the receptor subtype and the tissue in which it is expressed.

Ligand Binding Affinity and Selectivity Profiling

The precise pharmacological characterization of this compound involves quantifying its binding affinity for the different adenosine receptor subtypes and determining its selectivity profile.

Affinities at Adenosine A1 Receptors

Studies on the R-enantiomer have reported a binding affinity (Ki) of 79 nM for the human A1 adenosine receptor. nih.gov In rat brain membranes, an IC50 value of 810 µM has been reported for the A1 receptor. nih.gov The discrepancy in these values may be attributed to differences in experimental models (human vs. rat, receptor expression systems) and the specific enantiomer tested.

Selectivity Ratios Against Adenosine A2A, A2B, and A3 Receptors

The selectivity of this compound is a critical aspect of its pharmacological profile. One study reported an IC50 value of 30 µM for A2 receptors in rat brain membranes, suggesting a 27-fold selectivity for A2 over A1 receptors in that specific assay. nih.gov For the R-enantiomer, a Ki value of 233 nM for the human A3 receptor has been documented, alongside a much weaker affinity for the rat A2A receptor (Ki = 2480 nM). nih.gov This data suggests a complex selectivity profile that may vary across species and receptor subtypes.

Binding Affinity of this compound and its R-enantiomer at Adenosine Receptors

| Receptor Subtype | Species | Ligand | Affinity (Ki/IC50) |

|---|---|---|---|

| A1 | Human | N6-(R-1-Indanyl)adenosine | 79 nM (Ki) nih.gov |

| A1 | Rat | This compound | 810 µM (IC50) nih.gov |

| A2 | Rat | This compound | 30 µM (IC50) nih.gov |

| A2A | Rat | N6-(R-1-Indanyl)adenosine | 2480 nM (Ki) nih.gov |

Cellular Mechanisms and Signaling Pathways Mediated by N 2,3 Dihydro 1h Inden 1 Yl Adenosine

Engagement with G-Protein Coupled Receptor (GPCR) Signaling Pathways

The fundamental mechanism of action for adenosine (B11128) analogues like N-(2,3-Dihydro-1H-inden-1-yl)adenosine involves the activation of adenosine receptors, which are archetypal GPCRs. The binding of an agonist to these receptors triggers a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein. This event leads to the dissociation of the G-protein into its α and βγ subunits, which then go on to modulate the activity of various effector proteins.

The A₁ and A₃ adenosine receptors typically couple to inhibitory G-proteins (Gᵢ/G₀), while the A₂ₐ and A₂B receptors couple to stimulatory G-proteins (Gₛ). This differential coupling is the primary determinant of the initial intracellular signal generated.

A principal effector enzyme regulated by adenosine receptor activation is adenylate cyclase. The activity of this enzyme is either inhibited or stimulated, depending on the receptor subtype engaged.

Inhibition via A₁/A₃ Receptors: Activation of A₁ or A₃ receptors, through their coupling with Gᵢ/G₀ proteins, leads to the inhibition of adenylate cyclase activity. This reduces the rate of conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

Stimulation via A₂ₐ/A₂B Receptors: Conversely, the activation of A₂ₐ or A₂B receptors, via Gₛ protein coupling, results in the stimulation of adenylate cyclase. This enhances the synthesis of intracellular cAMP.

The table below summarizes the modulation of adenylate cyclase by different adenosine receptor subtypes.

| Adenosine Receptor Subtype | G-Protein Coupling | Effect on Adenylate Cyclase |

| A₁ | Gᵢ/G₀ | Inhibition |

| A₂ₐ | Gₛ | Stimulation |

| A₂B | Gₛ | Stimulation |

| A₃ | Gᵢ/G₀ | Inhibition |

This interactive table summarizes the primary G-protein coupling and subsequent effect on adenylate cyclase activity for each adenosine receptor subtype.

As a direct consequence of the modulation of adenylate cyclase activity, the intracellular concentration of the second messenger cyclic AMP (cAMP) is altered.

Decreased cAMP: Agonism at A₁ and A₃ receptors leads to a decrease in intracellular cAMP levels.

Increased cAMP: Agonism at A₂ₐ and A₂B receptors results in an elevation of intracellular cAMP.

The level of cAMP is a critical determinant of the activity of downstream effectors, most notably Protein Kinase A (PKA).

Ion Channel Modulation (e.g., Potassium Efflux, Calcium Influx Inhibition)

Adenosine receptor activation is known to modulate the activity of various ion channels, a key mechanism for regulating cellular excitability and function. This modulation can occur through direct interaction with G-protein subunits (particularly the βγ subunits) or via second messenger-dependent pathways.

Potassium Efflux: A hallmark of A₁ receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane and a decrease in cellular excitability.

Calcium Influx Inhibition: A₁ receptor activation can also lead to the inhibition of voltage-gated calcium channels, particularly N-type and P/Q-type channels. This reduces the influx of calcium ions (Ca²⁺), which is a critical step in neurotransmitter release and muscle contraction.

Calcium Influx Stimulation: In some cellular contexts, A₂ₐ receptor activation has been linked to an increase in Ca²⁺ influx, which can contribute to processes such as neurotransmitter release.

The following table outlines the principal ion channel modulations associated with adenosine receptor subtypes.

| Receptor Subtype | Ion Channel Modulated | Effect | Consequence |

| A₁ | GIRK Channels | Activation | K⁺ Efflux, Hyperpolarization |

| A₁ | N-type, P/Q-type Ca²⁺ Channels | Inhibition | Decreased Ca²⁺ Influx |

| A₂ₐ | L-type Ca²⁺ Channels | Modulation | Variable effects on Ca²⁺ Influx |

This interactive table details the effects of adenosine receptor activation on key ion channels and the resulting cellular consequences.

Downstream Cellular Cascades and Gene Expression Modulation

The initial signals generated by GPCR activation and second messenger modulation propagate through complex intracellular signaling cascades, ultimately leading to changes in cellular function and gene expression.

Protein Kinase A (PKA) Pathway: The alteration in cAMP levels directly impacts the activity of PKA. Decreased cAMP following A₁/A₃ activation leads to reduced PKA activity, while increased cAMP from A₂ₐ/A₂B activation enhances PKA activity. PKA phosphorylates a multitude of substrate proteins, including enzymes, ion channels, and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating their activity and influencing gene expression.

Phospholipase C (PLC) Pathway: In addition to adenylate cyclase inhibition, A₁ and A₃ receptors can also activate phospholipase C (PLC) through Gβγ subunits or coupling to Gᵩ proteins. PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Cascades: Adenosine receptors can modulate the activity of MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These cascades are pivotal in regulating cell proliferation, differentiation, and apoptosis. For instance, A₁ receptor activation has been shown to stimulate the ERK pathway in some cell types.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism, can also be modulated by adenosine receptor activation.

These signaling cascades ultimately converge on the regulation of gene expression, leading to longer-term changes in cellular phenotype and function.

Related Mechanistic Investigations of Structurally Similar Analogues

While direct studies on this compound are limited, the extensive research on other purine (B94841) nucleoside analogues provides a framework for understanding its potential cellular effects, particularly in the context of DNA synthesis and apoptosis.

Many purine nucleoside analogues exhibit cytotoxic properties by interfering with fundamental cellular processes like DNA synthesis and by inducing programmed cell death (apoptosis). benthamscience.comnih.gov These effects are often central to their therapeutic applications.

Inhibition of DNA Synthesis: Purine nucleoside analogues can be metabolized intracellularly to their triphosphate forms, which can then act as competitive inhibitors of DNA polymerases, thereby halting DNA replication. benthamscience.com They can also be incorporated into the growing DNA chain, leading to chain termination. Furthermore, some analogues can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.

Induction of Apoptosis: The induction of apoptosis by purine nucleoside analogues is a complex process that can be initiated through multiple pathways. benthamscience.com The accumulation of DNA damage due to the inhibition of DNA synthesis and repair can trigger the intrinsic apoptotic pathway. benthamscience.com This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Some purine analogues can also directly activate pro-apoptotic proteins or inhibit anti-apoptotic proteins. In certain cell types, adenosine and its analogues have been shown to induce apoptosis through the activation of A₃ adenosine receptors. nih.gov

The specific mechanisms and the potency with which a particular purine nucleoside analogue affects DNA synthesis and apoptosis are highly dependent on its chemical structure and the cellular context.

Substrate-Assisted Inhibition of Ubiquitin-Activating Enzymes by Sulfamate (B1201201) Analogues

The ubiquitin-proteasome system is a critical pathway for protein degradation and maintaining cellular protein homeostasis, and its dysregulation is implicated in various diseases. researchgate.net The initiation of the ubiquitination cascade is managed by the ubiquitin-activating enzyme (UAE), also known as E1. nih.govwikipedia.org This enzyme activates ubiquitin in a three-step, ATP-dependent process, preparing it for transfer to a ubiquitin-conjugating enzyme (E2). nih.gov A sulfamate analogue of this compound, specifically 5′-O-sulfamoyl-N6-[(1S)-2,3-dihydro-1H-inden-1-yl]-adenosine, has been identified as a nonselective inhibitor of E1 enzymes. nih.govnih.gov

The mechanism of inhibition is a novel process termed "substrate-assisted inhibition". researchgate.netnih.govnih.gov In this mechanism, the UAE enzyme itself facilitates the formation of a covalent adduct between ubiquitin and the inhibitor molecule. researchgate.net This newly formed ubiquitin-inhibitor adduct then binds tightly within the active site of the UAE, effectively blocking its function. nih.govnih.gov

Detailed mechanistic studies have shown that 5′-O-sulfamoyl-N6-[(1S)-2,3-dihydro-1H-inden-1-yl]-adenosine impacts several key functions of the UAE in a dose-dependent manner. nih.govnih.gov The inhibitory effects observed include:

Inhibition of UAE-dependent ATP-PPi exchange activity. nih.govnih.gov

Reduction of the UAE thioester. nih.govnih.gov

Inhibition of the transthiolation reaction between E1 and E2 enzymes. nih.govnih.gov

Interactive Data Table: Effects of 5′-O-sulfamoyl-N6-[(1S)-2,3-dihydro-1H-inden-1-yl]-adenosine on UAE Activity

| Inhibitory Action | Target Step in Ubiquitination | Consequence |

| Inhibition of ATP-PPi exchange | Step 1: Ubiquitin adenylation | Prevents the initial activation of ubiquitin. |

| Loss of UAE thioester | Step 2: Thioester bond formation | Blocks the formation of the E1-ubiquitin intermediate. |

| Inhibition of E1-E2 transthiolation | Step 3: Transfer to E2 | Prevents the transfer of ubiquitin to the next enzyme in the cascade. |

Pre Clinical Pharmacological Investigations of N 2,3 Dihydro 1h Inden 1 Yl Adenosine in Biological Systems

In Vitro Pharmacological Characterization

No specific in vitro pharmacological data for N-(2,3-Dihydro-1H-inden-1-yl)adenosine was identified in publicly available scientific literature. Characterization of such a compound would typically involve a series of assays to determine its functional activity, receptor binding, and potential enzymatic interactions.

Functional Assays in Recombinant Cell Lines (e.g., GTPγS, β-arrestin recruitment)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. Commonly used assays for G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors include:

GTPγS Binding Assays: These assays measure the activation of G proteins upon receptor stimulation by a ligand. An agonist would increase the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. No published GTPγS binding data for this compound has been found.

β-arrestin Recruitment Assays: These assays assess the recruitment of β-arrestin proteins to the receptor upon agonist binding, a key step in receptor desensitization and signaling. Various technologies, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA), are used for this purpose. There is no specific data on β-arrestin recruitment induced by this compound. A study on the adenosine A1 receptor demonstrated the utility of a split-luciferase assay to characterize β-arrestin 2 recruitment by various ligands, but this compound was not among the tested compounds. nih.govbiorxiv.orgnih.gov

Interactive Data Table: Representative Functional Assay Data for Adenosine Receptor Ligands (Hypothetical for this compound)

Since no specific data is available for this compound, the following table is a template illustrating how such data would be presented.

| Assay Type | Receptor Subtype | Compound | Potency (EC50/IC50) | Efficacy (% of standard agonist) |

| GTPγS Binding | A1 Adenosine Receptor | This compound | Data Not Available | Data Not Available |

| β-arrestin Recruitment | A1 Adenosine Receptor | This compound | Data Not Available | Data Not Available |

Receptor Occupancy and Signal Transduction Studies in Primary Cell Cultures

Determining how a compound interacts with its target receptor in a more physiologically relevant context is achieved through studies in primary cell cultures.

Receptor Occupancy: These studies would quantify the fraction of adenosine receptors bound by this compound at various concentrations. No such data is currently available.

Signal Transduction: This would involve measuring downstream signaling events following receptor activation, such as changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Adenosine A1 and A3 receptors typically inhibit adenylyl cyclase, leading to decreased cAMP, while A2A and A2B receptors stimulate adenylyl cyclase, increasing cAMP. nih.govnih.gov No studies have reported the effect of this compound on cAMP levels or other signal transduction pathways in primary cells.

Enzyme Activity Modulation in Cellular Extracts

Compounds can sometimes interact with enzymes involved in the metabolism of endogenous ligands. For adenosine, adenosine deaminase (ADA) and adenosine kinase are key enzymes. No studies were found that investigated the potential modulatory effects of this compound on the activity of these or other enzymes in cellular extracts.

In Vivo Pre-clinical Studies in Animal Models

There is a lack of specific in vivo pre-clinical data for this compound in the scientific literature. The following subsections describe the types of studies that would be necessary to evaluate its potential therapeutic effects.

Evaluation of Cardiovascular Modulatory Effects (e.g., in Hypertensive Rodent Models)

Adenosine receptors are known to play a significant role in cardiovascular function, including the regulation of blood pressure and heart rate. nih.gov The evaluation of a novel adenosine analog like this compound would typically involve studies in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR). abccardiol.orgnih.govnih.govwikipedia.org

Research in this area would aim to determine if the compound can lower blood pressure and to elucidate the underlying mechanisms. For instance, a study on a different novel adenosine receptor agonist, LASSBio-2062, demonstrated a reduction in mean arterial pressure in SHRs, with the effects attributed to the activation of adenosine A3 receptors and potassium channels. abccardiol.orgnih.govscielo.br

Interactive Data Table: Representative Cardiovascular Effects in Hypertensive Rodent Models (Hypothetical for this compound)

The table below is a template of how cardiovascular data for this compound would be presented if it were available.

| Animal Model | Parameter Measured | Baseline | Post-Compound Administration |

| Spontaneously Hypertensive Rat (SHR) | Mean Arterial Pressure (mmHg) | Data Not Available | Data Not Available |

| Spontaneously Hypertensive Rat (SHR) | Heart Rate (beats/min) | Data Not Available | Data Not Available |

Assessment of Potential Neurobiological Effects and Neuroprotection

Adenosine receptors are widely distributed in the central nervous system and are implicated in various neurological processes and diseases. nih.govmdpi.com Activation of A1 adenosine receptors is generally considered neuroprotective, while blockade of A2A receptors has also shown promise in models of neurodegeneration. nih.govnih.gov

Pre-clinical studies to assess the neurobiological effects of this compound would involve animal models of neurological disorders such as stroke, Parkinson's disease, or epilepsy. mdpi.comnih.gov These studies would evaluate the compound's ability to reduce neuronal damage and improve functional outcomes. However, no such neuroprotection studies for this compound have been published.

Exploration of Renal Functional Modulation

The influence of this compound on renal function is primarily inferred from its strong affinity for the A1 adenosine receptor (A1AR). Pre-clinical research indicates that the activation of A1ARs in the kidneys plays a significant role in modulating renal hemodynamics and tubular function. jvsmedicscorner.comnih.govnih.gov

Given that the (R)-stereoisomer of this compound, also known as (R)-N6-(1-Indanyl)adenosine, exhibits high affinity for the A1AR, it is anticipated to exert these characteristic A1AR-mediated effects on renal function. nih.gov Pre-clinical studies on potent A1AR agonists have consistently demonstrated these renal hemodynamic and tubular effects. The allosteric enhancer of the A1AR, PD 81,723, has been shown to provide protection against renal ischemia-reperfusion injury, highlighting the therapeutic potential of modulating this receptor in the kidney. nih.govnih.govphysiology.org

While direct in-vivo studies detailing the complete renal profile of this compound are not extensively documented in publicly available literature, its potent A1AR activity strongly suggests a significant role in the modulation of renal function.

Comparative Pharmacological Profiles of Stereoisomers

The stereochemistry of the indane moiety in this compound is a critical determinant of its pharmacological activity, particularly its interaction with adenosine receptor subtypes. This is evident from comparative binding affinity data of related N6-substituted adenosine derivatives. nih.gov

Research has demonstrated a pronounced stereoselectivity for the N6-phenylisopropyladenosine (PIA) diastereomers at the A1 adenosine receptor. nih.gov Similarly, studies on various N6-substituted adenosine analogs have consistently shown that the stereochemical configuration at the chiral center of the substituent significantly influences the affinity and efficacy at adenosine receptors. nih.gov

In the context of this compound, the (R)-stereoisomer, (R)-N6-(1-Indanyl)adenosine, has been evaluated for its binding affinity at human adenosine receptors. These studies reveal a high affinity for the A1 receptor, with a Ki value of 65 ± 10 nM. nih.gov The affinity for A2A and A3 receptors is considerably lower, indicating a degree of selectivity for the A1 subtype. nih.gov

Interactive Data Table: Adenosine Receptor Binding Affinities of (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine nih.gov

| Compound | Receptor Subtype | K_i (nM) |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A1 | 65 ± 10 |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A2A | 2480 ± 740 |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A3 | 79 ± 12 |

Structure Activity Relationship Sar Studies of N 2,3 Dihydro 1h Inden 1 Yl Adenosine and Analogues

Role of the Dihydroindenyl Moiety in Receptor Binding and Functional Activity

The N6-position of adenosine (B11128) is a critical site for modification to enhance affinity and selectivity for adenosine receptors. The introduction of bulky, hydrophobic groups at this position is a well-established strategy for achieving high potency, particularly at the A1 and A3 subtypes. The 2,3-dihydro-1H-inden-1-yl (or indanyl) moiety is a lipophilic, bicyclic aromatic group that plays a key role in the interaction with the receptor.

Studies on a wide range of N6-substituted adenosine derivatives have shown that N6-arylmethyl and N6-arylethyl analogues tend to be more potent at A1 and A3 receptors compared to A2A receptors. The indanyl group, being an arylalkyl substituent, follows this trend. The binding affinity of (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine has been determined at several rat adenosine receptor subtypes, demonstrating high affinity for the A1 receptor, moderate affinity for the A3 receptor, and significantly lower affinity for the A2A receptor.

| Compound | Receptor Subtype (Rat) | Binding Affinity (Ki, nM) |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A1 | 65 ± 10 |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A2A | 2480 ± 740 |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A3 | 233 ± 27 |

| (R)-N-(2,3-Dihydro-1H-inden-1-yl)adenosine | A3 (Human) | 79 ± 12 |

Data sourced from Gao et al. (2002).

This data indicates that the dihydroindenyl moiety contributes to a binding profile that favors the A1 and A3 receptors over the A2A receptor. The greater bulk tolerance of the A1 receptor's N6-region allows it to accommodate N6-cycloalkyladenosines that are inactive at A2 receptors, a principle that extends to the indanyl group.

Influence of Substitutions on the Adenosine Scaffold (N6, C2, 5'-positions)

While the N6-substituent is a primary determinant of selectivity, modifications at other positions of the adenosine scaffold, namely the C2 and 5'-positions, can further modulate the pharmacological profile of the compound.

N6-Position: As discussed, the nature of the N6-substituent is paramount. For arylalkyl groups like the indenyl group, stereochemistry, steric bulk, and ring constraints heavily influence A3 receptor affinity and efficacy.

C2-Position: Substitution at the C2 position of the purine (B94841) ring is a common strategy to enhance selectivity, often for the A2A or A3 subtypes. For instance, the introduction of a chloro group at the C2 position in combination with N6- and 5'-modifications can produce a significant increase in A3 selectivity. In the case of N6-cyclopentyladenosine (CPA), a close structural analogue to N6-indanyladenosine, the addition of a 2-chloro group (to form CCPA) results in a compound that is nearly equipotent at A3 receptors but can have altered selectivity profiles. Generally, 2-substitution is well-tolerated in binding to A1 receptors. It can be inferred that similar modifications to N-(2,3-Dihydro-1H-inden-1-yl)adenosine could fine-tune its receptor selectivity.

5'-Position: Modifications at the 5'-position of the ribose moiety are also crucial. The introduction of a 5'-N-ethylcarboxamido group (as in NECA) generally increases potency at all adenosine receptor subtypes. Combining a 5'-uronamide function with an N6-benzyl group has been shown to be a principle for achieving A3 selectivity. Therefore, modifying the 5'-position of this compound, for example by introducing an N-alkylcarboxamide group, would be a rational approach to further enhance its affinity and potentially modulate its selectivity profile. Studies have shown that for N6-cycloalkyl derivatives, which are structurally related to the indanyl analogue, modifications at the 5'-position consistently lead to higher potency at the A1 receptor.

Stereochemical Requirements for Optimal Adenosine Receptor Agonism and Selectivity

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their receptors. For N6-substituted adenosine analogues with a chiral center in the substituent, the different stereoisomers often exhibit significant differences in binding affinity and efficacy. This stereoselectivity is particularly pronounced at the A1 receptor, which shows greater stereoselectivity in the N6-region compared to the A2A receptor.

A classic example is N6-(phenylisopropyl)adenosine (PIA), where the (R)-enantiomer is approximately 50-fold more potent at A1 receptors than the (S)-enantiomer. A similar, though less pronounced, stereoselectivity is observed at A3 receptors.

For N6-arylethyl adenosines, which are structurally similar to this compound, the affinity and efficacy at the A3 receptor are highly dependent on stereochemistry. For example, a clear stereoselectivity has been demonstrated for N6-(R-1-phenylethyl)adenosine versus its (S)-isomer at the rat A3 receptor.

| Compound | Receptor Subtype (Rat) | Binding Affinity (Ki, nM) | Selectivity (S/R) |

| N6-(R-1-phenylethyl)adenosine | A3 | 8.7 ± 0.9 | - |

| N6-(S-1-phenylethyl)adenosine | A3 | 920 ± 311 | ~106-fold |

Data sourced from Gao et al. (2002).

Given that the currently available binding data for this compound is for the (R)-isomer, it is highly probable that the (S)-isomer would exhibit a different, likely lower, binding affinity, especially at the A1 receptor, based on the established SAR for this class of compounds. The fixed conformation of the indanyl ring system likely makes these stereochemical differences even more critical for optimal receptor fit.

Design Principles for Enhancing Adenosine Receptor Subtype Selectivity

Based on the SAR of this compound and its analogues, several design principles can be formulated to enhance selectivity for specific adenosine receptor subtypes.

For A1 Selectivity:

Maintain a bulky, hydrophobic N6-substituent like the indanyl group. The (R)-stereochemistry at the 1-position of the indane ring is likely preferred.

Avoid large substitutions at the C2-position that might favor other subtypes, although small groups like chloro are tolerated.

Modifications at the 5'-position, such as the introduction of a 5'-chloro group, can further increase A1 selectivity when combined with an N6-cycloalkyl or related group.

For A3 Selectivity:

Combine an N6-arylalkyl substituent, such as a benzyl (B1604629) or indenyl group, with a 5'-N-alkyluronamide moiety. This combination is a known strategy for enhancing A3 affinity and selectivity.

Introduce small substituents at the C2 position, such as chloro, methylthio, or methylamino groups, in conjunction with optimized N6 and 5' groups. The 2-chloro modification has been shown to be particularly effective in increasing A3 selectivity.

Exploit species differences. Some N6-substitutions can lead to significant differences in affinity between human and rat A3 receptors, which can be a tool in drug design.

For A2A Selectivity:

Achieving A2A selectivity with N6-substitutions of this type is challenging, as they generally favor A1/A3 receptors. Typically, A2A selective agonists feature different structural motifs, often with more extended substituents at the C2-position. However, some N6-(2,2-diphenylethyl)adenosine analogues have shown A2A selectivity, suggesting that moving the aromatic moiety further from the N6-nitrogen can shift selectivity away from the A1 receptor.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of adenosine receptor ligands. Techniques such as ligand-receptor docking and molecular dynamics simulations provide insights into the binding modes and dynamic interactions of ligands like this compound at an atomic level.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For N6-substituted adenosine analogues, docking studies typically show that the adenosine core binds in a conserved manner, forming key hydrogen bonds with the receptor. The N6-substituent, in this case, the dihydroindenyl moiety, is then accommodated in a more variable hydrophobic pocket.

In models of the A1 receptor, this N6-region is a well-defined hydrophobic cavity. Docking studies with N6-cyclopentyladenosine (CPA), a selective A1 agonist, have been used to map this pocket. The model suggests that the cyclopentyl group is surrounded by hydrophobic amino acid residues. It can be extrapolated that the dihydroindenyl group of this compound would occupy this same pocket, with the fused ring system making extensive hydrophobic contacts. The stereoselectivity observed for (R)-PIA and related compounds is explained by these models, as one enantiomer can achieve a more favorable, lower-energy fit within this sterically constrained pocket than the other.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of binding modes, the flexibility of the ligand and receptor, and the specific interactions over time. MD simulations have been widely applied to study the activation mechanisms of adenosine receptors.

For an agonist like this compound, MD simulations can reveal how its binding stabilizes the active conformation of the receptor. Simulations of the A1 receptor in complex with the agonist CPA have shown how the ligand binding induces and stabilizes conformational changes, particularly a large outward movement of the transmembrane helix 6 (TM6), which is characteristic of GPCR activation. The simulations would also detail the specific hydrophobic and van der Waals interactions between the dihydroindenyl group and residues in the binding pocket, confirming the importance of this moiety for high-affinity binding. By running simulations with both the (R) and (S) isomers, one could predict the differences in binding stability and interaction patterns that lead to the observed stereoselectivity.

Analytical Methodologies for N 2,3 Dihydro 1h Inden 1 Yl Adenosine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental in the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for both the qualitative and quantitative assessment of N-(2,3-Dihydro-1H-inden-1-yl)adenosine.

The development of a robust HPLC method is critical for ensuring the purity and accurate quantification of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for adenosine (B11128) analogues due to their polarity. researchgate.netnih.gov The method involves a stationary phase, such as a C18 column, and a polar mobile phase. nih.gov

Method development focuses on optimizing several parameters to achieve efficient separation, good peak shape, and a short run time. nih.gov Key parameters include the column type, mobile phase composition (including organic modifier and pH), flow rate, and detector wavelength. researchgate.netjocpr.com For this compound, UV detection is highly effective, as the purine (B94841) ring of the adenosine moiety exhibits strong absorbance around 260 nm. nih.gov

Validation of the HPLC method is performed according to established guidelines to ensure its reliability. jocpr.com This involves assessing specificity, linearity, range, accuracy, precision, and robustness. Linearity is established by analyzing a series of standard solutions across a range of concentrations. nih.govjocpr.com Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5) und.eduhelixchrom.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C und.edu |

| Detection Wavelength | 260 nm nih.gov |

| Linearity (r²) | > 0.999 nih.gov |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% nih.gov |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. shu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals in the molecule. nih.gov

For this compound, ¹H NMR spectra would confirm the presence of protons associated with the adenosine moiety (ribose sugar and purine base) and the 2,3-dihydro-1H-inden-1-yl group. hmdb.cachemicalbook.com Key signals would include those for the aromatic protons of the adenine (B156593) and indene (B144670) rings, the anomeric proton of the ribose sugar, and the aliphatic protons of the indenyl and ribose moieties. nih.govresearchgate.net ¹³C NMR provides information on all carbon atoms in the molecule. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms, confirming the precise linkage of the adenosine and indenyl fragments. nih.govplos.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Adenine H-2 | ~8.1-8.3 | ~152 |

| Adenine H-8 | ~8.3-8.5 | ~140 |

| Ribose H-1' | ~5.9-6.1 | ~88 |

| Indenyl Aromatic H | ~7.1-7.4 | ~124-145 |

| Indenyl H-1 (CH-N) | ~5.5-5.8 | ~60 |

| Indenyl H-2, H-3 (CH₂) | ~2.0-3.2 | ~30-40 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com

For this compound, ESI-MS in the positive ion mode would show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves selecting this parent ion and inducing fragmentation. mdpi.com The resulting fragmentation pattern is characteristic of the molecule's structure. Expected fragments would correspond to the loss of the ribose sugar, and the cleavage of the bond between the adenosine and the indenyl moieties, yielding ions characteristic of protonated adenine and the indenyl group. mdpi.comresearchgate.net

| Parameter | Expected Value (m/z) |

|---|---|

| Molecular Formula | C₂₀H₂₃N₅O₄ |

| Exact Mass | 397.1750 |

| [M+H]⁺ (Protonated Molecule) | 398.1828 |

| Key Fragment 1 (Adenine + H)⁺ | 136.0623 |

| Key Fragment 2 ([M+H - Ribose]⁺) | 266.1249 |

Radioligand Binding Assays for Receptor Affinity Determination

To understand the pharmacological properties of this compound, its affinity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) must be determined. nih.gov Radioligand binding assays are the gold standard for this purpose. nih.gov These assays are typically competitive, measuring the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. nih.gov

The assays are performed using cell membranes prepared from cell lines engineered to express a high density of a single human adenosine receptor subtype. nih.gov The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound, this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. The data are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which is then converted to an inhibition constant (Kᵢ) value. nih.gov The Kᵢ values indicate the compound's affinity for each receptor subtype, and comparing these values reveals its selectivity profile.

| Receptor Subtype | Radioligand Used | Hypothetical Kᵢ (nM) |

|---|---|---|

| A₁ | [³H]DPCPX | 150 |

| A₂ₐ | [³H]CGS 21680 | 25 |

| A₂ₑ | [³H]DPCPX | > 1000 |

| A₃ | [¹²⁵I]AB-MECA | 5 |

Therapeutic Potential and Future Research Directions of N 2,3 Dihydro 1h Inden 1 Yl Adenosine

Investigational Applications in Cardiovascular Disorders, focusing on Antihypertensive Potential

Adenosine (B11128) is a critical signaling nucleoside that plays a significant role in cardiovascular function. nih.govjacc.org It exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov The activation of these receptors, particularly A2A and A2B, generally leads to vasodilation in most vascular beds, which is a key mechanism in regulating blood pressure. nih.govjacc.org This vasodilatory effect is a cornerstone of adenosine's role in increasing blood flow and its potential as an antihypertensive agent. nih.gov

The therapeutic potential of N-(2,3-Dihydro-1H-inden-1-yl)adenosine in cardiovascular disorders, especially its antihypertensive effects, is being explored. The compound's structural similarity to adenosine suggests it may interact with adenosine receptors. Activation of A2A receptors on smooth muscle cells can trigger the opening of potassium channels, leading to hyperpolarization and relaxation of the muscle, which in turn causes vasodilation. nih.gov Some studies suggest that adenosine's vasodilatory action might also involve the release of nitric oxide from the endothelium. nih.gov

Agonists of the A1 and A3 adenosine receptors have been shown to reduce the size of cardiac infarction and improve functional recovery in preclinical models. researchgate.net This indicates that compounds interacting with adenosine receptors could have broader cardioprotective effects beyond vasodilation. The development of selective adenosine receptor agonists is a key area of research for harnessing these therapeutic benefits while minimizing potential side effects. researchgate.net

| Adenosine Receptor Subtype | Primary Cardiovascular Effect | Underlying Mechanism |

|---|---|---|

| A1 | Negative chronotropic and dromotropic effects | Slows heart rate and AV nodal conduction. nih.govnih.gov |

| A2A | Coronary and peripheral vasodilation | Activation of cAMP pathways in smooth muscle cells. nih.govnih.gov |

| A2B | Vasodilation | Similar to A2A, contributes to increased blood flow. nih.gov |

| A3 | Cardioprotection (preconditioning) | Involved in protecting the heart from ischemic injury. researchgate.net |

Research on Neurological Modulatory Roles and Neuroprotection

Adenosine is a key neuromodulator in the central nervous system (CNS), influencing neuronal excitability, synaptic plasticity, and providing neuroprotection. mdpi.combenthamdirect.com It fine-tunes neurotransmission by interacting with various neurotransmitter systems, including the dopaminergic and glutamatergic systems. mdpi.com The primary mediators of adenosine's effects in the brain are the A1 and A2A receptors. mdpi.com Activation of A1 receptors is generally inhibitory, while A2A receptor activation is facilitatory. mdpi.com

Given its structural resemblance to adenosine, this compound is a candidate for investigation into its potential neurological modulatory roles and neuroprotective properties. Research into adenosine receptor modulation has shown promise for treating a range of neurological and neuropsychiatric disorders. mdpi.comtandfonline.com For instance, A2A receptor antagonists are being explored for their potential in treating Parkinson's disease due to the interplay between adenosine and dopamine (B1211576) receptors in the brain. researchgate.neteurekaselect.com

Furthermore, adenosine signaling is crucial in the brain's response to injury and disease. nih.gov By modulating adenosine receptors, it may be possible to enhance the brain's natural regenerative processes by influencing the proliferation and differentiation of stem cells in damaged tissues. nih.gov The development of selective adenosine receptor modulators could therefore offer novel therapeutic strategies for neurodegenerative diseases. benthamdirect.comnih.gov

Studies on Related Purine (B94841) Nucleoside Analogues in Oncology (e.g., Lymphoid Malignancies, Tumor Microenvironment Modulation)

Purine nucleoside analogues are a well-established class of cytotoxic agents used in the treatment of various cancers, particularly hematological malignancies. nih.govwikipedia.org Compounds like fludarabine (B1672870) and cladribine (B1669150) have demonstrated significant activity in indolent lymphoid malignancies. nih.govresearchgate.net These analogues function as antimetabolites, interfering with DNA synthesis and repair, which ultimately leads to apoptosis in cancer cells. benthamscience.comscispace.com

The mechanism of action for many purine analogues involves their conversion into an active triphosphate form within the cell. This active metabolite can then inhibit key enzymes like DNA polymerase and ribonucleotide reductase, disrupting DNA replication and repair processes. drugbank.compatsnap.com For example, cladribine, which is resistant to deamination by adenosine deaminase, accumulates in lymphocytes, leading to their depletion. ashpublications.orgnih.gov This selectivity for lymphocytes makes it an effective treatment for certain types of leukemia and lymphoma. ashpublications.orgwikipedia.org

| Analogue | Primary Mechanism of Action | Key Malignancies Treated |

|---|---|---|

| Fludarabine | Inhibition of DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA synthesis. drugbank.compediatriconcall.com | Chronic lymphocytic leukemia, non-Hodgkin's lymphoma. medscape.comchemicalbook.com |

| Cladribine | Incorporation into DNA, leading to strand breaks and apoptosis. drugbank.com Resistant to adenosine deaminase. ashpublications.org | Hairy cell leukemia, chronic lymphocytic leukemia, multiple sclerosis. drugbank.comnih.gov |

| Pentostatin | Inhibitor of adenosine deaminase, leading to accumulation of deoxyadenosine (B7792050) and cytotoxicity. researchgate.net | Hairy cell leukemia, T-cell lymphomas. nih.gov |

Beyond direct cytotoxicity, there is growing interest in how purine nucleoside analogues can modulate the tumor microenvironment. For instance, adenosine in the tumor microenvironment can suppress the immune response, and blocking A2A receptors on immune cells can help restore their ability to attack cancer cells. researchgate.net This has led to the investigation of A2A antagonists as potential cancer immunotherapeutics. researchgate.netnih.gov

Development of Next-Generation Adenosine Receptor Agonists and Antagonists

The therapeutic potential of modulating adenosine receptors has driven significant efforts in the development of next-generation agonists and antagonists with improved selectivity and pharmacokinetic profiles. nih.govbohrium.com While adenosine itself has a very short half-life, more stable and selective compounds are being designed to target specific receptor subtypes. youtube.com

For A2A adenosine receptors, both agonists and antagonists are of therapeutic interest. nih.gov Selective A2A agonists have been developed, with some showing high affinity and efficacy in functional assays. rsc.org On the other hand, A2A antagonists are being pursued for applications in Parkinson's disease and oncology. nih.govmdpi.com Similarly, the development of selective A3 adenosine receptor antagonists is an active area of research, with potential applications in various diseases. researchgate.netnih.govresearchandmarkets.com

The design of these next-generation modulators often involves sophisticated medicinal chemistry approaches and molecular modeling to achieve high selectivity for the target receptor subtype. nih.govacs.org The development of allosteric modulators, which bind to a different site on the receptor than the endogenous ligand, represents another promising strategy to fine-tune receptor activity with potentially fewer side effects. frontiersin.org

Challenges and Opportunities in Translational Pre-clinical Research

The translation of promising preclinical findings for purine nucleosides and adenosine receptor modulators into clinical applications faces several challenges. nih.gov One significant hurdle is achieving the desired selectivity for a specific adenosine receptor subtype to minimize off-target effects. nih.gov The ubiquitous nature of adenosine receptors throughout the body complicates the development of drugs that act systemically without causing unwanted side effects. nih.gov

Despite these challenges, there are significant opportunities in this field. Advances in molecular biology and pharmacology are enabling a more rational design of selective ligands. researchgate.netnih.gov The growing understanding of the role of purine metabolism and signaling in various diseases is opening up new therapeutic avenues. chemdiv.commdpi.com Collaborative efforts between basic and clinical researchers are essential to bridge the gap between preclinical discoveries and patient treatments. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2,3-Dihydro-1H-inden-1-yl)adenosine, and how can its structural integrity be verified experimentally?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging indene-derived intermediates. For example, analogous indenyl compounds (e.g., 4-((2,3-Dihydro-1H-inden-1-yl)methyl)aniline) are synthesized using published procedures involving ketone intermediates and subsequent functionalization . Structural verification requires multi-technique validation:

- NMR spectroscopy to confirm regiochemistry and purity (e.g., matching / shifts to literature ).

- HRMS (ESI) for molecular ion confirmation (e.g., observed m/z 262.1598 vs. calculated 262.1602 for bromo-indenyl analogs ).

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow stringent protocols for aromatic/heterocyclic compounds:

- Use glove boxes to avoid inhalation or dermal exposure, as recommended for structurally similar indenyl aldehydes .

- Employ PPE (nitrile gloves, lab coats, goggles) and ensure proper ventilation to mitigate risks from reactive intermediates .

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- HPLC-UV/HRMS to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).

- pH-dependent studies in buffered solutions (pH 1–13) to identify hydrolysis-sensitive moieties, as demonstrated for indenyl carboxamides .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use dual refinement strategies with programs like SHELXL and WinGX to cross-validate results:

- Refine against high-resolution X-ray data (≤1.0 Å) to minimize model bias .

- Apply ORTEP-III for thermal ellipsoid visualization to detect disordered regions or conformational flexibility .

- Cross-reference with spectroscopic data (e.g., NOESY for spatial proximity) to resolve ambiguities .

Q. What strategies optimize the compound’s pharmacological activity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold rigidification : Introduce chiral centers (e.g., R/S configurations at the indenyl moiety) to reduce conformational flexibility and enhance target binding, as seen in TRPV1 antagonists .

- Functional group substitution : Replace adenosine’s ribose with indenyl groups to modulate lipophilicity and metabolic stability .

- In silico docking (e.g., AutoDock Vina) to predict binding affinities against adenosine receptors (A, A) .

Q. How can researchers address discrepancies in biological assay data (e.g., conflicting IC values) for this compound?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., reference agonists/antagonists) across replicates.

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .

- Batch-to-batch analysis : Quantify impurities (e.g., via LC-MS) that may interfere with activity, as seen in ozanimod impurity profiling .

Q. What advanced techniques characterize polymorphic forms of this compound?

- Methodological Answer :

- PXRD to identify distinct crystalline phases (e.g., Form I vs. Form II) .

- DSC/TGA to analyze thermal stability and phase transitions .

- Solid-state NMR to probe hydrogen-bonding networks and lattice dynamics .

Q. How can impurity profiles be rigorously analyzed during synthesis scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.